molecular formula C15H25N3O B7505194 1-(4-Methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one

1-(4-Methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one

Cat. No. B7505194
M. Wt: 263.38 g/mol
InChI Key: PNDLAYAOVLDEHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one, also known as MDPV, is a synthetic cathinone that belongs to the family of psychoactive substances known as designer drugs. MDPV is a potent stimulant that has been linked to a number of adverse effects, including addiction, psychosis, and death. Despite the risks associated with MDPV, it has gained popularity among recreational drug users due to its euphoric effects and accessibility.

Mechanism of Action

1-(4-Methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are all neurotransmitters involved in the regulation of mood, motivation, and reward. By blocking the reuptake of these neurotransmitters, 1-(4-Methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one increases their concentration in the synaptic cleft, leading to increased activation of their respective receptors and the resulting euphoric effects.
Biochemical and Physiological Effects:
1-(4-Methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. Chronic exposure to 1-(4-Methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has been linked to a number of adverse effects, including addiction, psychosis, and death.

Advantages and Limitations for Lab Experiments

1-(4-Methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has several advantages for use in laboratory experiments, including its potent and selective action on the dopamine, norepinephrine, and serotonin systems, as well as its ability to produce euphoric effects similar to those seen with other psychoactive substances. However, limitations include the potential for adverse effects, as well as the ethical considerations surrounding the use of a substance with known risks.

Future Directions

Future research on 1-(4-Methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one should focus on a number of areas, including the development of new treatments for addiction and other psychiatric disorders, the identification of biomarkers for the early detection of drug abuse, and the investigation of the long-term effects of chronic drug exposure on the brain. Additionally, further research is needed to better understand the mechanisms of action of 1-(4-Methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one and other psychoactive substances, as well as to identify new targets for drug development.

Synthesis Methods

1-(4-Methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one is typically synthesized through a multi-step process that involves the reaction of 1-(4-methylphenyl)-2-nitropropene with methylamine, followed by reduction with sodium borohydride. The resulting product is then reacted with 1,3,5-trimethylpyrazole-4-carboxylic acid chloride to yield 1-(4-Methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one.

Scientific Research Applications

1-(4-Methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has been the subject of extensive scientific research due to its potential as a tool for studying the neurobiology of addiction and other psychiatric disorders. Researchers have used 1-(4-Methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one to investigate the mechanisms of action of other psychoactive substances, as well as to explore the effects of chronic drug exposure on the brain.

properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-11-7-9-18(10-8-11)15(19)6-5-14-12(2)16-17(4)13(14)3/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDLAYAOVLDEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCC2=C(N(N=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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